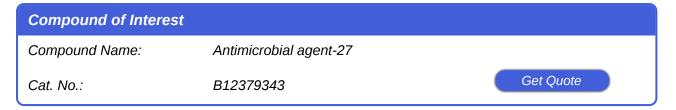


Application Notes and Protocols: Antimicrobial Agent-27 (AMA-27) Topical Hydrogel Formulation

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Antimicrobial agent-27** (AMA-27) is a novel synthetic peptide demonstrating broad-spectrum antimicrobial and anti-inflammatory properties. These application notes provide detailed protocols for the formulation of AMA-27 into a topical hydrogel, along with methodologies for its physicochemical characterization, and in vitro and in vivo efficacy evaluation. The data presented herein is intended to serve as a baseline for further research and development of AMA-27 as a therapeutic agent for topical infections.

Quantitative Data Summary

The following tables summarize the key characteristics and performance metrics of the AMA-27 hydrogel formulation.

Table 1: Optimized Formulation Composition of AMA-27 Hydrogel (F-4)



Component	Function	Concentration (% w/w)
AMA-27	Active Pharmaceutical Ingredient	1.0
Carbopol® 974P	Gelling Agent	1.5
Propylene Glycol	Humectant & Penetration Enhancer	10.0
Triethanolamine	Neutralizing Agent	q.s. to pH 6.5

| Purified Water | Vehicle | q.s. to 100 |

Table 2: Physicochemical Properties of AMA-27 Hydrogel

Parameter	Value	
Appearance	Clear, homogenous gel	
рН	6.5 ± 0.2	
Viscosity (cP at 25°C)	25,000 - 30,000	
Spreadability (cm²/g)	15.5	

| Drug Content (%) | 99.2 ± 0.5 |

Table 3: In Vitro Drug Release Profile from AMA-27 Hydrogel

Time (hours)	Cumulative Release (%)	
1	15.8	
2	28.4	
4	45.1	
8	68.9	
12	85.3	



| 24 | 98.1 |

Table 4: In Vitro Antimicrobial Activity of AMA-27

Pathogen	MIC (μg/mL)	MBC (μg/mL)
Staphylococcus aureus (ATCC 29213)	16	32
MRSA (USA300)	32	64
Pseudomonas aeruginosa (ATCC 27853)	32	64

| Escherichia coli (ATCC 25922) | 64 | 128 |

Experimental Protocols

Protocol 1: Preparation of AMA-27 Hydrogel (100g Batch)

- Dispersion: Disperse 1.5 g of Carbopol® 974P in 80 mL of purified water containing 10 g of propylene glycol using a mechanical stirrer at 500 rpm. Avoid clump formation.
- Hydration: Allow the dispersion to hydrate for 2 hours at room temperature until a translucent mixture is formed.
- Active Ingredient Incorporation: Dissolve 1.0 g of AMA-27 in 5 mL of purified water and add this solution to the hydrated Carbopol mixture with continuous stirring.
- Neutralization: Adjust the pH of the gel to 6.5 by adding triethanolamine dropwise while monitoring with a calibrated pH meter.
- Final Volume: Add purified water to make up the final weight to 100 g and mix until a homogenous, transparent gel is obtained.
- Deaeration: Centrifuge the gel at 2000 rpm for 10 minutes to remove any entrapped air bubbles.



Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cells

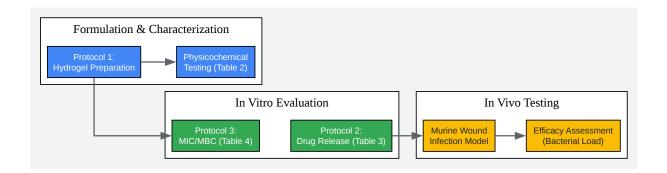
- Membrane Preparation: Hydrate a synthetic cellulose membrane in phosphate-buffered saline (PBS, pH 7.4) overnight.
- Cell Assembly: Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell.
- Receptor Phase: Fill the receptor compartment with 12 mL of PBS (pH 7.4) and ensure no air bubbles are trapped. Maintain the temperature at 32 ± 0.5°C with a circulating water bath.
 Stir the receptor phase at 600 rpm.
- Sample Application: Apply 500 mg of the AMA-27 hydrogel uniformly onto the membrane surface in the donor compartment.
- Sampling: At predetermined time points (1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the receptor medium and immediately replace it with an equal volume of fresh PBS.
- Quantification: Analyze the concentration of AMA-27 in the collected samples using a validated HPLC method.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

- Preparation: Prepare a 2-fold serial dilution of AMA-27 in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
- Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading: The MIC is defined as the lowest concentration of AMA-27 that completely inhibits visible bacterial growth. Include a positive control (no drug) and a negative control (no bacteria).

Visualizations: Workflows and Mechanisms

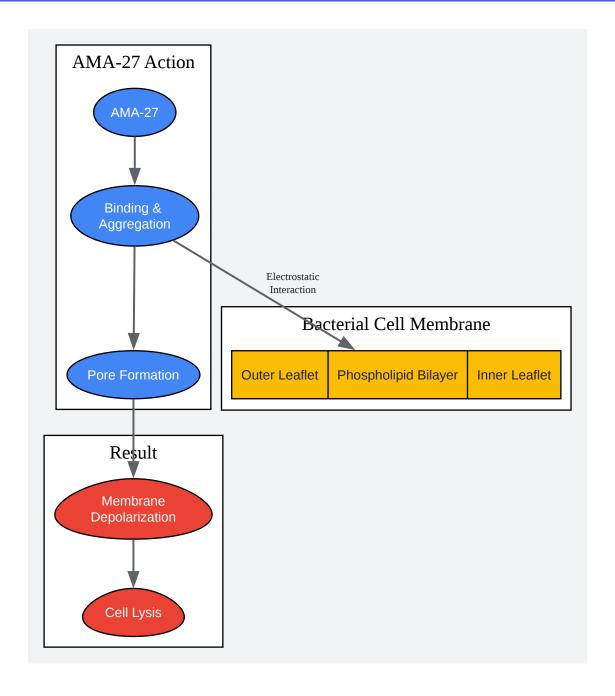




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Caption: Overall experimental workflow from formulation to in vivo efficacy testing.

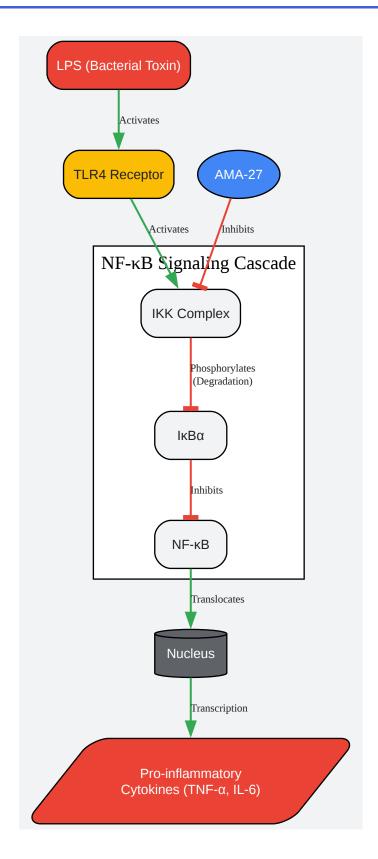




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Caption: Proposed mechanism of AMA-27 via bacterial membrane disruption.





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Caption: Proposed anti-inflammatory action of AMA-27 via NF-kB pathway inhibition.







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